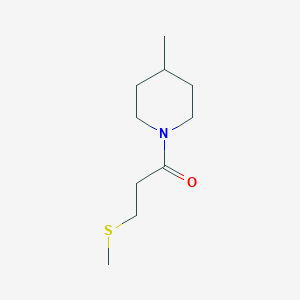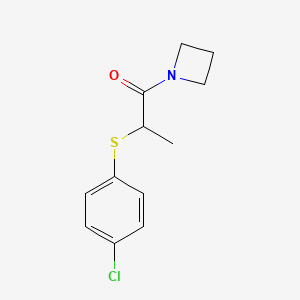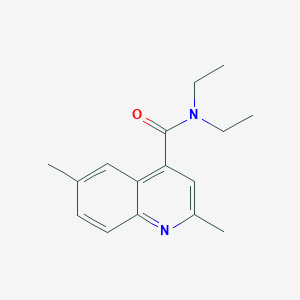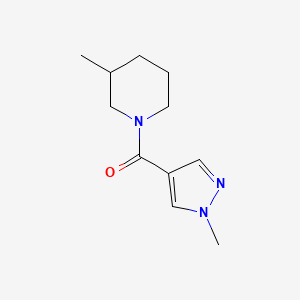![molecular formula C15H22N2O B7513672 [4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone, commonly known as MDPK, is a synthetic designer drug that belongs to the cathinone family. It is a potent stimulant that is known to produce euphoria, increased energy, and alertness. MDPK has been classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. In recent years, there has been a growing interest in the scientific research application of MDPK, particularly in the fields of pharmacology and neuroscience.
作用機序
MDPK works by binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MDPK increases the concentration of dopamine in the synapse, leading to an increase in dopamine signaling. This increase in dopamine signaling is believed to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
MDPK has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and arousal.
実験室実験の利点と制限
MDPK has several advantages and limitations when used in lab experiments. One advantage is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the dopamine system. However, its high potential for abuse and addiction makes it difficult to use in animal studies. Additionally, its effects on other neurotransmitters such as norepinephrine and serotonin make it difficult to isolate its effects on the dopamine system.
将来の方向性
There are several future directions for the scientific research application of MDPK. One direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Finally, there is a need for more research on the long-term effects of MDPK use on the brain and behavior.
合成法
MDPK is synthesized by combining 4-(Dimethylamino)benzaldehyde and 4-Methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
MDPK has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the drug's stimulant effects.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-10-17(11-9-12)15(18)13-4-6-14(7-5-13)16(2)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRFAGXMNVCVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)